7-(3-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
“7-(3-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” is a complex organic compound that belongs to the class of quinazolinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl group, the furoyl-piperazine moiety, and the methyl group. Common reagents and conditions include:
Starting Materials: 3-chloroaniline, 2-furoyl chloride, piperazine, and methylating agents.
Reaction Conditions: Solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“7-(3-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Chlorine, nitric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7-(3-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Piperazine Derivatives: Compounds with piperazine moieties and varying functional groups.
Furoyl Derivatives: Compounds containing the furoyl group with different attached moieties.
Uniqueness
“7-(3-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C24H23ClN4O3 |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H23ClN4O3/c1-15-22-19(13-17(14-20(22)30)16-4-2-5-18(25)12-16)27-24(26-15)29-9-7-28(8-10-29)23(31)21-6-3-11-32-21/h2-6,11-12,17H,7-10,13-14H2,1H3 |
InChI Key |
NLKRIJXIVUTFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)CC(CC2=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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